n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide
Description
Properties
CAS No. |
43121-73-9 |
|---|---|
Molecular Formula |
C18H25N3O2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-cyclopentyl-2-(cyclopentylcarbamoylamino)benzamide |
InChI |
InChI=1S/C18H25N3O2/c22-17(19-13-7-1-2-8-13)15-11-5-6-12-16(15)21-18(23)20-14-9-3-4-10-14/h5-6,11-14H,1-4,7-10H2,(H,19,22)(H2,20,21,23) |
InChI Key |
XRKXAHWEEXQASA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2NC(=O)NC3CCCC3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide typically involves:
- Formation of amide bonds between cyclopentylcarbamoyl groups and benzamide derivatives.
- Use of activated carboxylic acid derivatives or coupling reagents to promote amide bond formation.
- Protection/deprotection strategies may be employed to ensure selectivity and yield.
Stepwise Synthetic Route
A representative synthetic route can be outlined as follows:
Preparation of Cyclopentylcarbamoyl Intermediate:
- Cyclopentylamine reacts with an activated carboxylic acid derivative (e.g., acid chloride or anhydride) to form cyclopentylcarbamoyl moiety.
- This reaction is generally carried out under mild conditions with a base such as triethylamine to scavenge HCl.
Coupling with 2-Aminobenzamide:
- The cyclopentylcarbamoyl intermediate is then coupled with 2-aminobenzamide.
- Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) facilitate the formation of the second amide bond.
- Reaction conditions typically involve solvents such as dichloromethane or DMF at room temperature or slightly elevated temperatures.
-
- The crude product is purified by column chromatography using hexane/ethyl acetate mixtures.
- Recrystallization from suitable solvents yields the pure compound.
Alternative Synthetic Approaches
Direct Amide Cyclization (DAC):
Some studies on cyclic peptides and related amides suggest that direct amide cyclization under specific conditions (e.g., using DEPBT and TEA) can yield cyclic or bicyclic amides with high efficiency (up to 91% yield). Although this method is more common for cyclic peptides, it may be adapted for synthesizing related amide-containing compounds like the target benzamide derivative.Suzuki Coupling for Functionalization:
In related benzamide derivatives, Suzuki coupling reactions have been used to introduce aryl or heteroaryl substituents on benzamide rings, which could be adapted for functionalizing the benzamide core before or after amide formation.
Detailed Research Findings and Data Tables
Representative Reaction Conditions and Yields
Characterization Data (Typical)
| Technique | Data/Observation | Notes |
|---|---|---|
| 1H NMR | Signals corresponding to aromatic protons, cyclopentyl methylene protons, and amide NH | Confirms amide formation |
| 13C NMR | Carbonyl carbons, aromatic carbons, cyclopentyl carbons | Structural confirmation |
| LC-MS | Molecular ion peak at m/z 448 (M+1) | Confirms molecular weight |
| Melting Point | Specific melting range depending on purity | Used for purity assessment |
Notes on Synthesis Optimization
- Solvent Choice: Polar aprotic solvents like DMF or dichloromethane are preferred for coupling reactions to enhance solubility and reaction rates.
- Coupling Agents: Use of additives like HOBt (1-hydroxybenzotriazole) can suppress side reactions and improve yields.
- Temperature Control: Mild temperatures prevent decomposition or side reactions.
- Purification: Gradient elution in chromatography allows separation of closely related impurities.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to the presence of two amide bonds. Key pathways include:
Research Findings :
-
Hydrolysis is critical for metabolic degradation, as noted in drug development studies.
-
Computational models predict faster hydrolysis of the benzamide group compared to the carbamoyl moiety due to steric hindrance from cyclopentyl substituents .
Nucleophilic Substitutions
The electrophilic carbonyl groups participate in nucleophilic attacks:
Key Observations :
-
Reactions with organometallic reagents require anhydrous conditions to prevent competing hydrolysis.
-
Steric shielding from cyclopentyl groups reduces reaction rates with bulky nucleophiles .
Oxidation Reactions
The aromatic ring and adjacent functional groups are susceptible to oxidation:
| Oxidizing Agent | Products | Conditions |
|---|---|---|
| KMnO₄ (acidic) | 2-[(cyclopentylcarbamoyl)amino]terephthalic acid | Harsh aqueous acidic media. |
| CrO₃ | Ketone derivatives via benzylic oxidation | Anhydrous organic solvents. |
Experimental Data :
-
Oxidation of the benzene ring to carboxylic acids occurs at elevated temperatures (>100°C).
-
Selective benzylic oxidation is achievable under mild conditions, preserving amide functionalities.
Salt Formation
The compound forms stable salts with mineral acids, enhancing solubility:
| Acid | Product | Utility |
|---|---|---|
| HCl | Hydrochloride salt | Improved bioavailability in aqueous formulations . |
| H₂SO₄ | Sulfate salt | Intermediate purification via crystallization. |
Notable Studies :
-
Salt formation mitigates the compound’s low intrinsic solubility (logP ≈ 3.2), a common challenge in drug formulation .
Acylation and Cross-Coupling
While direct acylation is limited due to substituted amides, derivatization via Suzuki coupling has been explored in analogous systems:
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Suzuki coupling | Aryl boronic acids, Pd catalysts | Introduction of aryl/heteroaryl groups at halogen sites* |
*Note : Requires halogenated precursors, which are not inherent to the parent compound but highlight potential synthetic modifications .
Stability Under Thermal and Photolytic Conditions
Scientific Research Applications
n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of bacterial growth or modulation of inflammatory responses .
Comparison with Similar Compounds
Data Tables
Research Findings and Mechanistic Insights
- Binding Modes: Thiadiazine derivatives (e.g., 5a, 5e) exhibit superior BACE-1 inhibition due to interactions with the S3 pocket and hydrogen bonding to Gly34/Asp228 . The cyclopentyl groups in this compound may similarly enhance binding through hydrophobic interactions.
- Safety Profile: While neuroleptic benzamides are associated with clinical poisoning risks , the high flash point (172.4°C) and low vapor pressure (4.08E-10 mmHg) of this compound suggest greater thermal stability .
Biological Activity
n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide (CAS Number: 43121-73-9) is a synthetic compound belonging to the class of benzamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H25N3O2
- Molecular Weight : 315.41 g/mol
- Structural Features : The compound features a cyclopentyl group, an amide bond, and a benzamide structure, which contribute to its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell viability in various cancer cell lines.
The compound's mechanism of action involves inducing apoptosis through the activation of caspases and the cleavage of PARP (Poly ADP-ribose polymerase), which are crucial markers in the apoptotic pathway.
The biological activity of this compound can be attributed to its interaction with various cellular pathways:
- PARP Inhibition : The compound inhibits PARP cleavage, leading to increased apoptosis in cancer cells.
- Cell Cycle Arrest : It affects cell cycle progression, contributing to reduced proliferation rates in tumor cells.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics:
- Human Intestinal Absorption : High probability (0.9912)
- Blood-Brain Barrier Penetration : Moderate probability (0.9338)
These properties indicate potential for both systemic and central nervous system effects, making it a candidate for further development in treating cancers that metastasize to the brain .
Case Studies
- In Vivo Studies : In murine models, administration of this compound resulted in significant tumor size reduction compared to controls. Histopathological analysis revealed decreased vascular density and reduced proliferation markers in treated tumors .
- Combination Therapy : When used in combination with other chemotherapeutic agents, this compound demonstrated synergistic effects, enhancing overall efficacy against resistant cancer cell lines .
Q & A
Q. What are the key considerations for optimizing the synthesis of n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide?
Methodological Answer: Synthesis optimization should focus on:
- Reagent Selection: Use carbodiimide-based coupling agents (e.g., DCC or EDC) for amide bond formation between cyclopentylamine and benzamide intermediates, ensuring minimal side reactions .
- Solvent Compatibility: Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates while stabilizing reactive species .
- Purification Strategies: Column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) to isolate high-purity product .
- Yield Monitoring: Track reaction progress via TLC or HPLC, adjusting stoichiometry or reaction time as needed .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous benzamides .
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation .
- Waste Disposal: Segregate organic waste (e.g., unreacted amines, solvents) and dispose via certified hazardous waste contractors .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or Hirshfeld surface analysis) resolve electronic and intermolecular interactions in this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites and charge distribution. Compare with experimental NMR shifts .
- Hirshfeld Surface Analysis: Map intermolecular contacts (e.g., C–H···O bonds) using CrystalExplorer, identifying dominant interactions influencing crystal packing .
- Thermodynamic Properties: Compute Gibbs free energy and enthalpy of formation using Gaussian-based software (e.g., THERMO.PY ) for stability assessments .
Q. How should researchers address contradictions between experimental data and computational predictions?
Methodological Answer:
Q. What factorial design approaches are suitable for studying structure-activity relationships (SAR) of this benzamide derivative?
Methodological Answer:
- 2k Factorial Design: Vary factors like substituent position (e.g., cyclopentyl vs. cyclohexyl) and reaction temperature to evaluate their impact on bioactivity .
- Response Surface Methodology (RSM): Optimize synthetic yield or binding affinity by modeling interactions between solvent polarity and catalyst concentration .
Q. How can researchers establish correlations between structural modifications and biological activity in analogs of this compound?
Methodological Answer:
- SAR Workflow:
- Synthesize Analog Libraries: Modify cyclopentyl groups or introduce halogen substituents .
- In Vitro Assays: Test inhibition of target enzymes (e.g., MEK kinases) using fluorescence polarization or SPR .
- QSAR Modeling: Use MolDescriptor or RDKit to correlate logP, polar surface area, and IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
